Cas no 2024477-38-9 (1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester)

1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C14H25NO3/c1-6-7-12(16)11-8-9-15(10(11)2)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3
- InChIKey: MSTUAIPMCNROEP-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C(=O)CCC)C1C
1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797164-0.05g |
tert-butyl 3-butanoyl-2-methylpyrrolidine-1-carboxylate |
2024477-38-9 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-797164-0.1g |
tert-butyl 3-butanoyl-2-methylpyrrolidine-1-carboxylate |
2024477-38-9 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-797164-2.5g |
tert-butyl 3-butanoyl-2-methylpyrrolidine-1-carboxylate |
2024477-38-9 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-797164-1.0g |
tert-butyl 3-butanoyl-2-methylpyrrolidine-1-carboxylate |
2024477-38-9 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-797164-5.0g |
tert-butyl 3-butanoyl-2-methylpyrrolidine-1-carboxylate |
2024477-38-9 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-797164-10.0g |
tert-butyl 3-butanoyl-2-methylpyrrolidine-1-carboxylate |
2024477-38-9 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-797164-0.25g |
tert-butyl 3-butanoyl-2-methylpyrrolidine-1-carboxylate |
2024477-38-9 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-797164-0.5g |
tert-butyl 3-butanoyl-2-methylpyrrolidine-1-carboxylate |
2024477-38-9 | 95% | 0.5g |
$946.0 | 2024-05-22 |
1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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10. Book reviews
1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl esterに関する追加情報
Introduction to 1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester (CAS No. 2024477-38-9)
1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester (CAS No. 2024477-38-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester includes a pyrrolidine ring, a carboxylic acid functional group, and an ester linkage. The presence of these functional groups imparts specific chemical properties and reactivity patterns that are crucial for its biological activity. The pyrrolidine ring is known for its ability to form stable complexes with metal ions and its role in modulating protein-protein interactions. The carboxylic acid group can participate in hydrogen bonding and ionizable interactions, while the ester linkage can be hydrolyzed under physiological conditions to release the active metabolite.
Recent studies have explored the potential of 1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester in various therapeutic areas. One notable application is its use as a prodrug for targeted drug delivery. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The ester linkage in this compound can be designed to be cleaved by specific enzymes or under specific pH conditions, allowing for controlled release of the active metabolite at the target site. This approach can enhance the therapeutic index and reduce side effects associated with conventional drugs.
In addition to its prodrug potential, 1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester has shown promising results in preclinical studies for its anti-inflammatory properties. Inflammation is a complex biological response involving various cellular and molecular mechanisms. The compound's ability to modulate these processes has been investigated in several in vitro and in vivo models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. These findings suggest that the compound could be a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester have also been studied extensively. Its stability in different biological matrices and its metabolic profile are critical factors that influence its efficacy and safety. In vitro studies using human liver microsomes have demonstrated that the compound is metabolized primarily through hydrolysis of the ester linkage to form the corresponding carboxylic acid. This metabolite has been shown to retain significant biological activity, further supporting the prodrug concept.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester in human subjects. Early phase I trials have indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. These preliminary results are encouraging and warrant further investigation in larger clinical trials.
Beyond its therapeutic applications, 1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester has also been explored for its potential use as a research tool in chemical biology. Its unique chemical structure makes it an excellent candidate for studying protein-protein interactions and enzymatic reactions. For example, it can be used as a probe to investigate the binding affinity and selectivity of specific enzymes involved in metabolic pathways.
In conclusion, 1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester (CAS No. 2024477-38-9) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in advancing our understanding of complex biological processes.
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